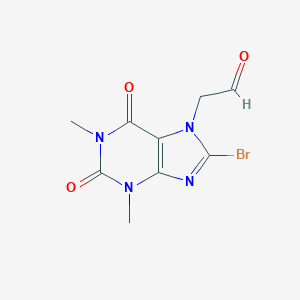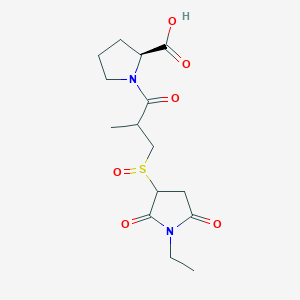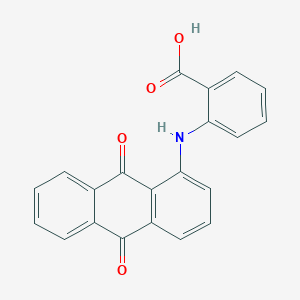
N-Anthraquinonyl-1-anthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Anthraquinonyl-1-anthranilic acid (AQAA) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a derivative of anthraquinone and anthranilic acid, which are both organic compounds commonly found in plants and animals. AQAA has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of N-Anthraquinonyl-1-anthranilic acid is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of DNA repair enzymes. N-Anthraquinonyl-1-anthranilic acid has been shown to induce DNA damage and oxidative stress in cells, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
N-Anthraquinonyl-1-anthranilic acid has been shown to have a range of biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. N-Anthraquinonyl-1-anthranilic acid has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Anthraquinonyl-1-anthranilic acid has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity. N-Anthraquinonyl-1-anthranilic acid is also fluorescent, which makes it useful for detecting DNA damage and oxidative stress in cells. However, N-Anthraquinonyl-1-anthranilic acid has some limitations, such as its potential toxicity to cells at high concentrations. Careful optimization of experimental conditions is necessary to minimize potential toxicity and ensure accurate results.
Direcciones Futuras
There are several future directions for research on N-Anthraquinonyl-1-anthranilic acid. One potential application is as a therapeutic agent for cancer treatment. Further studies are needed to fully understand the mechanism of action of N-Anthraquinonyl-1-anthranilic acid and its potential as an anti-cancer agent. Additionally, N-Anthraquinonyl-1-anthranilic acid could be used as a tool for studying DNA damage and repair mechanisms in cells. Future research could also focus on developing new synthesis methods for N-Anthraquinonyl-1-anthranilic acid that are more efficient and environmentally friendly.
Métodos De Síntesis
N-Anthraquinonyl-1-anthranilic acid can be synthesized through a multi-step process that involves the reaction of anthraquinone with anthranilic acid. The synthesis process can be optimized by using different reaction conditions, such as temperature, pH, and catalysts. The purity and yield of N-Anthraquinonyl-1-anthranilic acid can be improved by using advanced purification techniques such as chromatography.
Aplicaciones Científicas De Investigación
N-Anthraquinonyl-1-anthranilic acid has been extensively studied for its potential applications in various scientific fields. For example, it has been used as a fluorescent probe for detecting DNA damage and oxidative stress in cells. N-Anthraquinonyl-1-anthranilic acid has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
19795-96-1 |
|---|---|
Nombre del producto |
N-Anthraquinonyl-1-anthranilic acid |
Fórmula molecular |
C21H13NO4 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
2-[(9,10-dioxoanthracen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H13NO4/c23-19-12-6-1-2-7-13(12)20(24)18-15(19)9-5-11-17(18)22-16-10-4-3-8-14(16)21(25)26/h1-11,22H,(H,25,26) |
Clave InChI |
BXSCARJCEFJTJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC=C4C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC=C4C(=O)O |
Otros números CAS |
19795-96-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



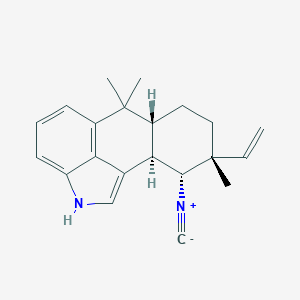
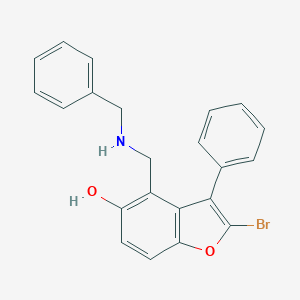
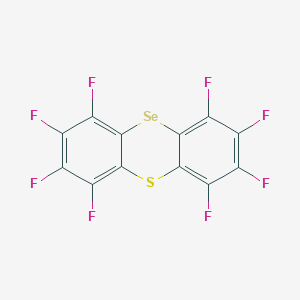
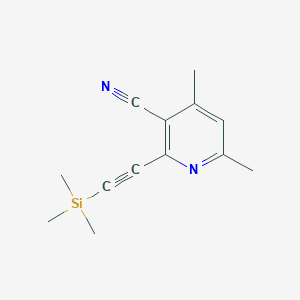
![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)
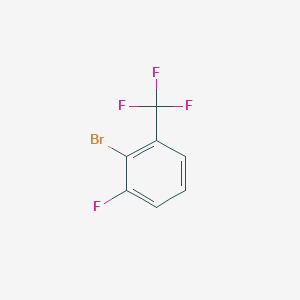
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)
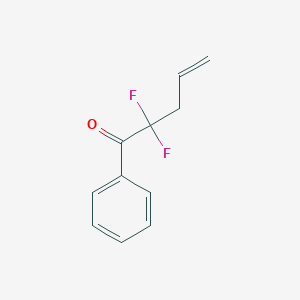
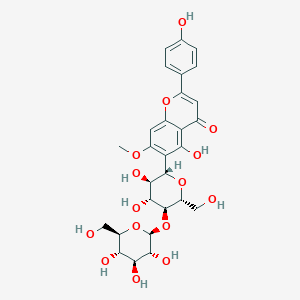
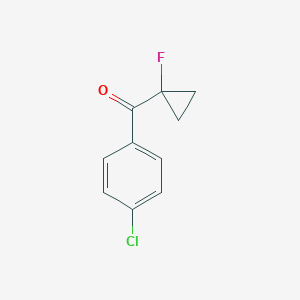
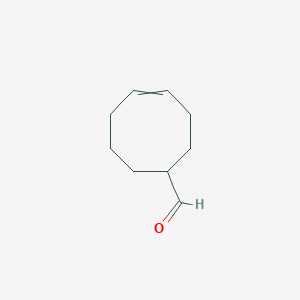
![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
